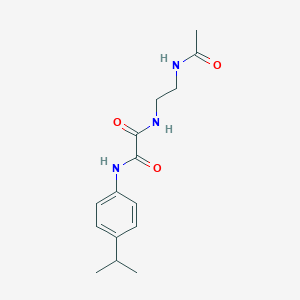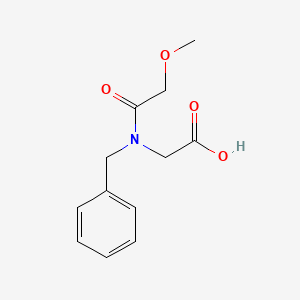
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide, also known as APX-3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the redox signaling enzyme APE1/Ref-1, which plays a crucial role in DNA repair and transcriptional regulation. APX-3330 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide is a potent inhibitor of the redox signaling enzyme APE1/Ref-1. This enzyme plays a crucial role in DNA repair and transcriptional regulation by modulating the activity of several transcription factors, including NF-κB and HIF-1α. By inhibiting APE1/Ref-1, this compound disrupts the redox signaling pathway, leading to decreased activation of these transcription factors and reduced inflammation, cancer cell growth, and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its potent inhibitory activity against APE1/Ref-1, which makes it a useful tool for studying the redox signaling pathway. Another advantage is its broad range of therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of APE1/Ref-1, which could have improved efficacy and reduced toxicity compared to this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the redox signaling pathway.
Synthesis Methods
The synthesis of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide involves several steps, including the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form 4-isopropylphenyl-2-buten-1-one. This compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxamide using acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)12-4-6-13(7-5-12)18-15(21)14(20)17-9-8-16-11(3)19/h4-7,10H,8-9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUVFRKTPUKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)

![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)

![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)